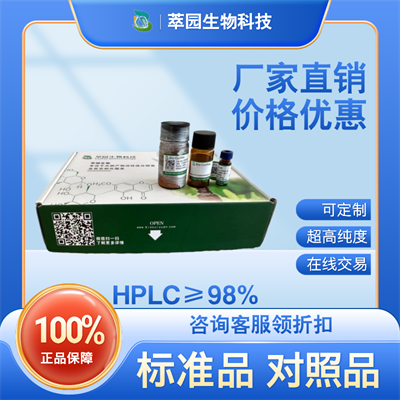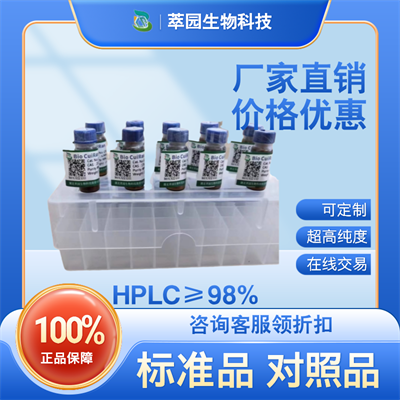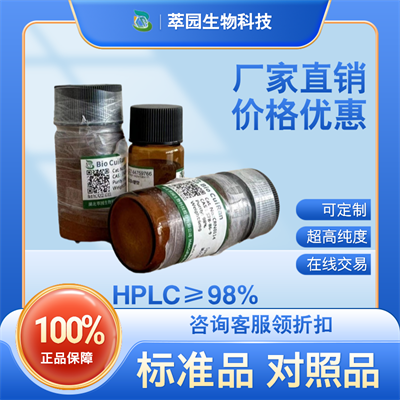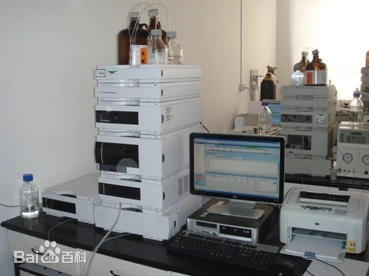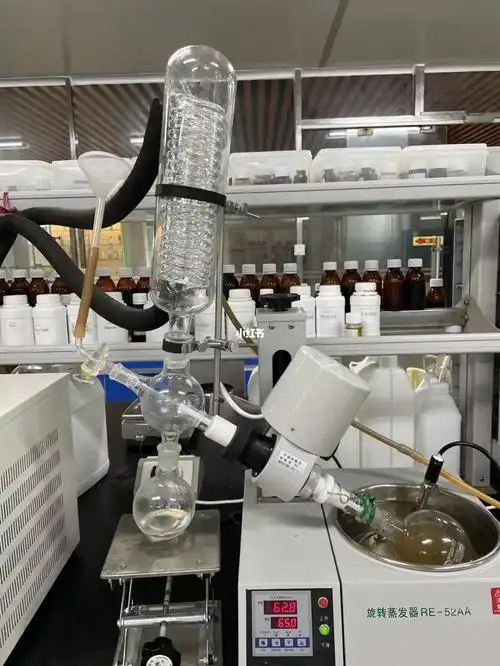Cas no 1401-55-4 (Tannic acid)
タンニン酸(Tannic acid)は天然由来のポリフェノール化合物であり、収斂作用や抗酸化特性に優れています。分子構造中に多数のフェノール性水酸基を有し、金属イオンとのキレート形成能が高いため、工業分野での金属表面処理や染色助剤として応用されます。生化学的にはタンパク質変性作用を示し、伝統的に皮革なめし剤や医療用収斂剤として利用されてきました。高い反応性と生体適合性を併せ持ち、化粧品原料や食品添加物としても機能性が評価されています。水溶性でありながらpH依存性の挙動を示すことが特徴で、緩衝能を活かした製剤設計が可能です。
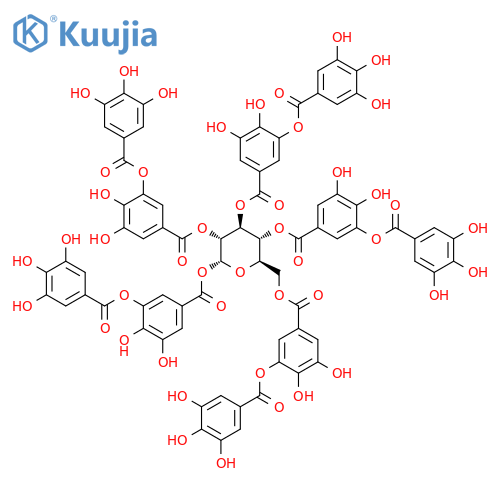
Tannic acid structure
商品名:Tannic acid
Tannic acid 化学的及び物理的性質
名前と識別子
-
- Tannic acid
- Chinese tannin
- Gallotannic acid
- Gallotannin
- Galloylglucose
- Glycerite
- Penta NM digalloyl glucose
- Quebracho
- Tannin
- Tannins
- CHINESE TANNIN NF
- Tannicacid(Technical)
- TANNIN(TANNIC ACID)(RG)
- TANNIN(TANNIC ACID)(RG) PrintBack
- PH Dane-salt
- tannin extract
- Gallotannin Tannin
- Tannic Acid (AS)
- Tannic acid, ACS reagent
- tannic
- Brewtan
- sweetgum
- Vitanil B
- Taic acid
- Brewtan SI
- acid,tannic
- Chinese gallotannin
- MLS001335996
- SMR000857330
- DSSTox_CID_6076
- DSSTox_RID_78006
- DSSTox_GSID_26076
- Quebracho extract
- Tanninum
- tannic-acid
- Gallotannin; Tannin
- C76H52O46
- Tannin (Tannic acid)
- Tannic acid, technical
- Tannic acid, technical grade
- MLS001335995
- Tannic acid, SAJ first grade
- GTPL4319
- BDBM60986
- Tanni
- Silicon dioxide
- BETA-D-GLUCOSE PENTAKIS[3,4-DIHYDROXY-5-[(3,4,5-TRIHYDROXYBENZOYL)OXY]BENZOATE]
- [2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl]3,4,5-trihydroxybenzoate
- HY-135530
- MFCD00066397
- NS00093444
- CAS-1401-55-4
- NCGC00186054-02
- LRBQNJMCXXYXIU-PPKXGCFTSA-N
- beta-D-Glucose pentakis(3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)benzoate)
- cid_16129778
- C17409
- Tannic acid, puriss., meets analytical specification of USP, powder
- .Beta.-D-glucopyranose, pentakis[3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate]
- FEMA No. 3042
- (2S,3R,4S,5R,6R)-6-(((3,4-Dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)benzoyl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrakis(3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)benzoate)
- A901485
- 1401-55-4
- s3951
- EINECS 226-562-9
- Tannic acid, Source: Chinese natural gall nuts
- Tannic acid, United States Pharmacopeia (USP) Reference Standard
- (2R,3R,4S,5R,6S)-4,5,6-tris({3,4-dihydroxy-5-[(3,4,5-trihydroxyphenyl)carbonyloxy]phenyl}carbonyloxy)-2-[({3,4-dihydroxy-5-[(3,4,5-trihydroxyphenyl)carbonyloxy]phenyl}carbonyloxy)methyl]oxan-3-yl 3,4-dihydroxy-5-[(3,4,5-trihydroxyphenyl)carbonyloxy]benzoate
- BDBM50442879
- NSC-758670
- NCGC00095101-01
- 5424-20-4
- AKOS015951319
- CHEBI:81066
- Tannic acid, puriss., 95.0%
- CCG-270692
- Tannicum acidum
- CHEMBL506247
- Tannic acid, Vetec(TM) reagent grade
- Q-201780
- DTXSID00892987
- Tox21_300079
- Asian holly oak nutgall
- [2,3-Dihydroxy-5-[[3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate
- Tox21_111422
- CS-0113395
- NSC-656273
- NSC656273
- [2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate
- NCGC00253925-01
- Q427956
- NCGC00186054-01
- [2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxy-benzoyl]oxy]tetrahydropyran-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate
- SCHEMBL409692
- Tannic acid, tested according to Ph.Eur.
- TANNICACID
- DA-51833
-
- MDL: MFCD00066397
- インチ: 1S/C76H52O46/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26/h1-20,52,63-65,76-101H,21H2/t52-,63-,64+,65-,76+/m1/s1
- InChIKey: LRBQNJMCXXYXIU-PPKXGCFTSA-N
- ほほえんだ: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])OC(C1=C([H])C(=C(C(=C1[H])OC(C1C([H])=C(C(=C(C=1[H])O[H])O[H])O[H])=O)O[H])O[H])=O)OC(C1=C([H])C(=C(C(=C1[H])OC(C1C([H])=C(C(=C(C=1[H])O[H])O[H])O[H])=O)O[H])O[H])=O)OC(C1=C([H])C(=C(C(=C1[H])OC(C1C([H])=C(C(=C(C=1[H])O[H])O[H])O[H])=O)O[H])O[H])=O)OC(C1=C([H])C(=C(C(=C1[H])OC(C1C([H])=C(C(=C(C=1[H])O[H])O[H])O[H])=O)O[H])O[H])=O)OC(C1=C([H])C(=C(C(=C1[H])OC(C1C([H])=C(C(=C(C=1[H])O[H])O[H])O[H])=O)O[H])O[H])=O
- BRN: 8186396
計算された属性
- せいみつぶんしりょう: 1700.17000
- どういたいしつりょう: 1700.173
- 同位体原子数: 0
- 水素結合ドナー数: 25
- 水素結合受容体数: 46
- 重原子数: 122
- 回転可能化学結合数: 31
- 複雑さ: 3570
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 5
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.2
- ひょうめんでんか: 0
- ぶんしりょう: 1701.2
- 互変異性体の数: 970
- トポロジー分子極性表面積: 778
じっけんとくせい
- 色と性状: 黄色または茶色の非晶質緩粉末
- 密度みつど: 1.2965 (rough estimate)
- ゆうかいてん: 218 °C (lit.)
- ふってん: 862.78°C (rough estimate)
- フラッシュポイント: 華氏温度:390.2°f
摂氏度:199°c - 屈折率: 1.7040 (estimate)
- ようかいど: ethanol: soluble100mg/mL, yellow to brown
- すいようせい: 250G/L(20ºC)
- あんていせい: Stable. Incompatible with metallic salts, strong oxidizing agents, iron and other heavy metals.
- PSA: 777.98000
- LogP: 4.83810
- におい: FAINT CHARACTERISTIC ODOR
- FEMA: 3042 | TANNIC ACID (QUERCUS SPP.)
- マーカー: 14,9052
- ようかいせい: 水とエタノールに可溶である。エーテル、ベンゼン、クロロホルム、石油エーテルにほとんど溶解しない
- かんど: Air & Light Sensitive
Tannic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H412,H303
- 警告文: P273,P312,P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 52/53
- セキュリティの説明: S24/25; S36; S26; S36/37/39; S22
- RTECS番号:WW5075000
-
危険物標識:


- TSCA:Yes
- リスク用語:R40
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Tannic acid 税関データ
- 税関コード:32019090
- 税関データ:
中国税関コード:
3201909000
Tannic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM343962-500g |
[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate |
1401-55-4 | 95%+ | 500g |
$215 | 2022-06-13 | |
| TRC | T006560-50 g |
Tannic Acid |
1401-55-4 | 50g |
65.00 | 2021-07-18 | ||
| MedChemExpress | HY-B2136-1g |
Tannic acid |
1401-55-4 | 1g |
¥500 | 2024-04-20 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012605-25g |
Tannic acid |
1401-55-4 | AR | 25g |
¥43 | 2024-05-25 | |
| MedChemExpress | HY-B2136-10mM*1 mL in DMSO |
Tannic acid |
1401-55-4 | 10mM*1 mL in DMSO |
¥500 | 2024-04-20 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R186330-20mg |
Tannic acid |
1401-55-4 | Purity≥98% | 20mg |
¥140 | 2024-05-25 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T52930-500g |
Tannic Acid |
1401-55-4 | 500g |
¥298.0 | 2021-09-07 | ||
| ChemScence | CS-7817-1g |
Tannic acid |
1401-55-4 | 1g |
$60.0 | 2022-04-27 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0680780335- 100g |
Tannic acid |
1401-55-4 | 100g |
¥ 49.4 | 2021-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T818845-10g |
Tannic acid |
1401-55-4 | AR | 10g |
¥35.00 | 2022-10-10 |
Tannic acid サプライヤー
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
(CAS:1401-55-4)Tannicacid
注文番号:CRN0456
在庫ステータス:in stock
はかる:5mg/20mg/50mg
清らかである:≥98%
最終更新された価格情報:Friday, 14 March 2025 10:55
価格 ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:1401-55-4)Tannic acid
注文番号:LE6895
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:50
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:1401-55-4)单宁酸 1401-55-4
注文番号:LE27017538
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 13:01
価格 ($):discuss personally
Tannic acid 関連文献
-
Wei Zhao,Vidya Iyer,Floirendo P. Flores,Erik Donhowe,Fanbin Kong Food Funct. 2013 4 899
-
Lorenzo Russo,Maria Sánchez-Purrà,Cristina Rodriguez-Quijada,Brianna M. Leonardo,Victor Puntes,Kimberly Hamad-Schifferli Nanoscale 2019 11 10819
-
Tingting Ding,Jiajia Qi,Jingcheng Zou,Hongxia Dan,Hang Zhao,Qianming Chen Biomater. Sci. 2022 10 381
-
Rémy Savin,Nour-Ouda Benzaamia,Christian Njel,Sergey Pronkin,Christian Blanck,Marc Schmutz,Fouzia Boulmedais Mater. Adv. 2022 3 2222
1401-55-4 (Tannic acid) 関連製品
- 9001-62-1(Triacylglycerol lipase)
- 9025-71-2(Tannase)
- 71953-77-0(b-D-Glucopyranoside, 2-[[[3-(b-D-glucopyranosyloxy)-6-hydroxy-2-methoxybenzoyl]oxy]methyl]phenyl)
- 84650-60-2(Tea polyphenol)
- 9002-13-5(Urease)
- 13405-60-2(b-Glucogallin)
- 112667-09-1(1-O-(4-Hydroxy-3,5-dimethoxybenzoyl)-β-D-glucopyranose)
- 5424-20-4(Tannic acid, β)
- 110-15-6(butanedioic acid)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:1401-55-4)Tannic acid

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1401-55-4)Tannic acid

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
